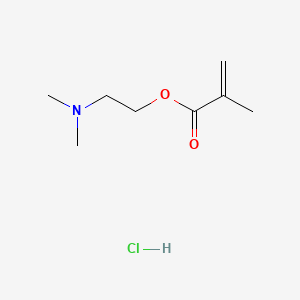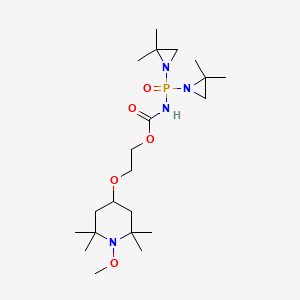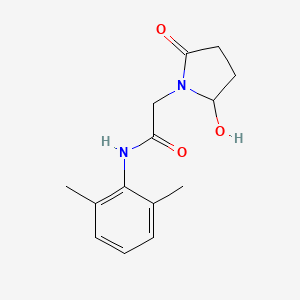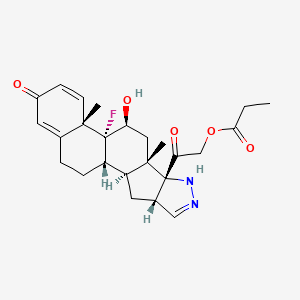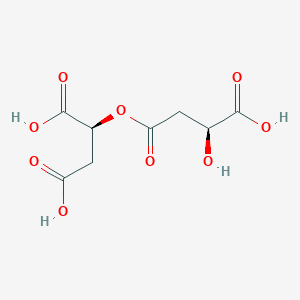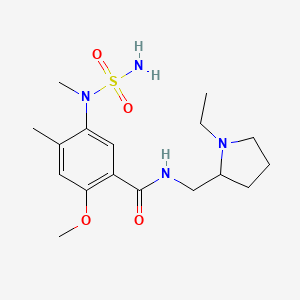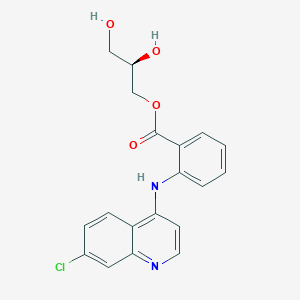
Glafenine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glafenine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for pain relief. It is a carboxylic ester that is 2,3-dihydroxypropyl anthranilate in which the amino group is substituted by a 7-chloroquinolin-4-yl group . Despite its effectiveness, the use of glafenine has been limited due to the risk of anaphylaxis and acute kidney failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glafenine involves the condensation of glycerol with isatoic anhydride in a basic medium . This reaction produces 4(2’-carboxyphenylamino)-7-chloro-quinoline-alpha-monoglyceride . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of glafenine follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product . The industrial methods ensure the production of glafenine with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Glafenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize glafenine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glafenine can lead to the formation of quinoline derivatives, while reduction can produce aminoquinoline compounds .
Aplicaciones Científicas De Investigación
Glafenine has been extensively studied for its applications in various fields:
Mecanismo De Acción
Glafenine exerts its effects primarily through the inhibition of cyclooxygenase 2 (COX2), which is part of the arachidonic acid pathway . This inhibition prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), thereby reducing inflammation and pain . Additionally, glafenine acts as a proteostasis modulator, which helps in the correct folding and trafficking of certain proteins .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic properties but a different mechanism of action.
Acetylsalicylic acid:
Floctafenine: A chemically related NSAID with similar uses but different side effect profiles.
Uniqueness
Glafenine is unique due to its specific inhibition of COX2 and its ability to act as a proteostasis modulator . This dual mechanism makes it particularly interesting for research into diseases like cystic fibrosis, where protein misfolding is a significant issue .
Propiedades
Número CAS |
1301253-65-5 |
|---|---|
Fórmula molecular |
C19H17ClN2O4 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1 |
Clave InChI |
GWOFUCIGLDBNKM-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


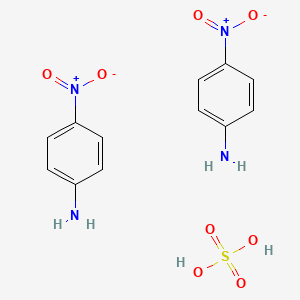
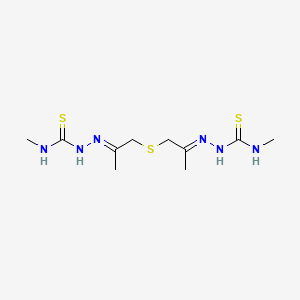
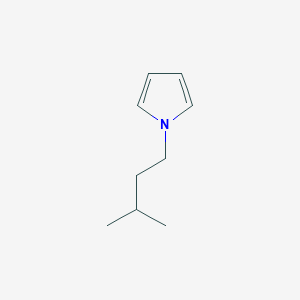
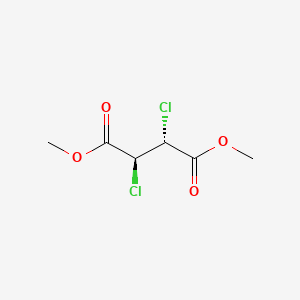
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
